3-Aminophthalonitrile
Overview
Description
3-Aminophthalonitrile is an organic compound with the molecular formula C8H5N3 It is a derivative of phthalonitrile, characterized by the presence of an amino group attached to the third carbon of the benzene ring
Mechanism of Action
Target of Action
3-Aminophthalonitrile is a compound with unique electronic properties . It is primarily used in the field of dye-sensitized solar cells (DSSCs) as an organic dye sensitizer . The primary targets of this compound are the semiconductor TiO2 electrodes in DSSCs .
Mode of Action
The mode of action of this compound involves electron transfer processes. Upon photoexcitation, there is an electron injection process from the excited dye to the semiconductor’s conduction band . According to natural bond orbital (NBO) calculations, the amino group in this compound acts as the electron-donating substituent, whereas the nitrile groups are able to withdraw the electrons from the benzene ring .
Biochemical Pathways
These processes are crucial in the functioning of DSSCs .
Pharmacokinetics
Its molecular structure has been determined by the gas electron diffraction (ged) method supported by a mass spectrometric analysis of the gas phase .
Result of Action
The result of the action of this compound is the enhancement of the efficiency of DSSCs. The compound’s unique electronic properties and its ability to participate in electron transfer processes contribute to this enhancement .
Action Environment
The action of this compound is influenced by the environment within the DSSCs. Factors such as the properties of the semiconductor TiO2 electrodes, the intensity of light, and the overall design and engineering of the DSSCs can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminophthalonitrile can be synthesized through several methods. One common approach involves the reduction of 3-nitrophthalonitrile using hydrogen chloride and iron in methanol and water under reflux conditions for approximately three hours . Another method includes the use of catalytic hydrogenation of 3-nitrophthalonitrile in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Aminophthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The amino group can be further reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Scientific Research Applications
3-Aminophthalonitrile has diverse applications in scientific research:
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including polymers and nanostructures.
Comparison with Similar Compounds
4-Aminophthalonitrile: Similar structure but with the amino group attached to the fourth carbon.
Phthalonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
3,4-Dicyanoaniline: Contains two cyano groups and an amino group, offering different reactivity patterns.
Uniqueness: 3-Aminophthalonitrile is unique due to its specific placement of the amino group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized materials and compounds.
Properties
IUPAC Name |
3-aminobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCNWWQQHZNTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343278 | |
Record name | 3-Aminophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-96-5 | |
Record name | 3-Amino-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58632-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3-Aminophthalonitrile in dye-sensitized solar cells (DSSCs)?
A: this compound shows promise as a potential dye sensitizer in DSSCs. Research suggests that upon photoexcitation, this compound can inject electrons into the conduction band of semiconductor materials like titanium dioxide (TiO2). [, ]. This electron transfer process is crucial for generating electricity in DSSCs. Further studies exploring its performance in actual DSSC devices are needed.
Q2: How does the molecular structure of this compound influence its electronic properties and suitability for DSSC applications?
A: The presence of both electron-donating amino groups and electron-withdrawing nitrile groups in this compound is crucial for its electronic properties [, ]. Density functional theory (DFT) calculations suggest that the lowest energy excited states of this compound arise from photoinduced electron transfer processes, facilitated by the interplay of these electron-donating and withdrawing groups []. This characteristic makes it a suitable candidate for DSSCs, as it enables efficient electron transfer to the semiconductor.
Q3: What spectroscopic techniques have been employed to characterize this compound, and what information do they provide?
A: Researchers have utilized Infrared (IR) spectroscopy to analyze the vibrational modes of this compound in its solid phase []. Quantum chemical calculations were employed to assign the experimental spectra. Additionally, UV spectroscopy has been used to investigate the electronic transitions within the molecule []. Combining experimental spectroscopic data with computational analysis offers valuable insights into the structure and electronic properties of this compound.
Q4: How has the structure of this compound been determined experimentally and theoretically?
A: The equilibrium structure of this compound has been accurately determined using Gas Electron Diffraction (GED) coupled with mass spectrometry []. This experimental data was further supported by high-level quantum-chemical calculations using Coupled-Cluster theory (CCSD(T)) with a triple-ζ basis set []. The study revealed a high degree of agreement between the experimental and theoretical bond lengths and angles, confirming the accuracy of the determined structure.
Q5: What insights do computational studies provide into the intramolecular charge transfer within this compound?
A: Natural Bond Orbital (NBO) calculations indicate that the amino group in this compound acts as an electron donor, while the nitrile groups function as electron withdrawers from the benzene ring []. This intramolecular charge transfer phenomenon contributes significantly to the unique electronic properties of the molecule, influencing its potential applications in areas like DSSCs.
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